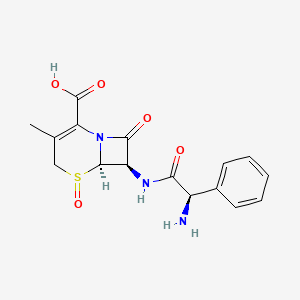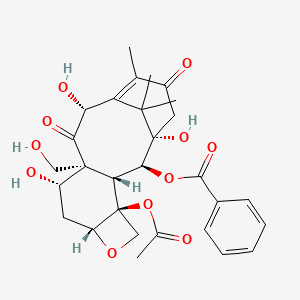
Ertapenem Side Chain Enantiomer 2 HCl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ertapenem Side Chain Enantiomer 2 HCl, also known as 3-((2R,4R)-4-mercaptopyrrolidine-2-carboxamido)benzoic acid, hydrochloride (1:1), is a derivative of the carbapenem antibiotic ertapenem. This compound is notable for its role in the synthesis of ertapenem, which is used to treat a variety of bacterial infections. The molecular formula of this compound is C12H14N2O3S.HCl, and it has a molecular weight of 266.32 g/mol .
Preparation Methods
The preparation of Ertapenem Side Chain Enantiomer 2 HCl involves several synthetic routes. One method starts with the protection of L-hydroxyproline using p-nitrobenzyl ester to obtain (2S,4R)-4-hydroxyl-1-((4-Nitrobenzformyl)-oxyl)caboyl)pyrrolidine-2-carboxylic acid. This intermediate is then reacted with m-aminobenzoic acid p-nitrobenzyl ester to form the ertapenem side chain. The final product, this compound, is obtained through a two-step chemical reaction involving condensation and deprotection .
Chemical Reactions Analysis
Ertapenem Side Chain Enantiomer 2 HCl undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Scientific Research Applications
Ertapenem Side Chain Enantiomer 2 HCl has several scientific research applications:
Chemistry: It is used in the synthesis of ertapenem, a broad-spectrum antibiotic.
Biology: The compound is studied for its interactions with bacterial enzymes and its role in inhibiting bacterial cell wall synthesis.
Medicine: Ertapenem, synthesized using this compound, is used to treat infections caused by Gram-positive and Gram-negative bacteria.
Industry: The compound is used in the pharmaceutical industry for the production of antibiotics.
Mechanism of Action
Ertapenem Side Chain Enantiomer 2 HCl exerts its effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), which are essential for the final stages of peptidoglycan synthesis in bacterial cell walls. By inhibiting these proteins, the compound disrupts cell wall synthesis, leading to bacterial cell lysis and death .
Comparison with Similar Compounds
Ertapenem Side Chain Enantiomer 2 HCl is unique compared to other carbapenem derivatives due to its specific side chain configuration, which contributes to its stability and broad-spectrum activity. Similar compounds include:
Imipenem: Another carbapenem antibiotic, but it requires co-administration with cilastatin to prevent degradation.
Meropenem: A carbapenem with a slightly different spectrum of activity, particularly against Gram-negative bacteria.
Doripenem: Known for its activity against Pseudomonas aeruginosa.
This compound stands out due to its stability and effectiveness in treating a wide range of bacterial infections.
Properties
CAS No. |
503607-49-6 |
|---|---|
Molecular Formula |
C12H15ClN2O3S |
Molecular Weight |
302.78 g/mol |
IUPAC Name |
3-[[(2R,4R)-4-sulfanylpyrrolidine-2-carbonyl]amino]benzoic acid;hydrochloride |
InChI |
InChI=1S/C12H14N2O3S.ClH/c15-11(10-5-9(18)6-13-10)14-8-3-1-2-7(4-8)12(16)17;/h1-4,9-10,13,18H,5-6H2,(H,14,15)(H,16,17);1H/t9-,10-;/m1./s1 |
InChI Key |
DDRIIBZWSJDJQQ-DHTOPLTISA-N |
Isomeric SMILES |
C1[C@H](CN[C@H]1C(=O)NC2=CC=CC(=C2)C(=O)O)S.Cl |
Canonical SMILES |
C1C(CNC1C(=O)NC2=CC=CC(=C2)C(=O)O)S.Cl |
Appearance |
White Solid |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Synonyms |
3-((2S,4S)-4-mercaptopyrrolidine-2-carboxamido)benzoic acid HCl; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methyl methanesulfonate](/img/structure/B601388.png)
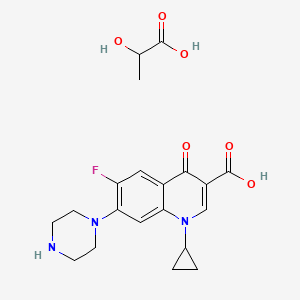
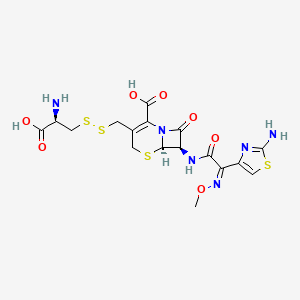
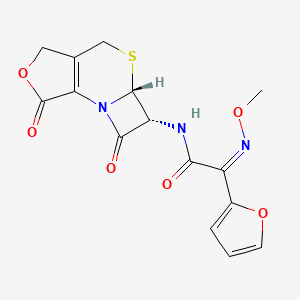
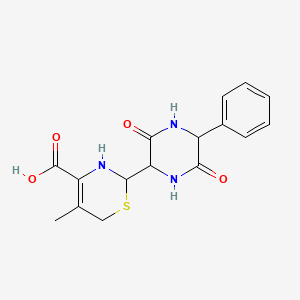
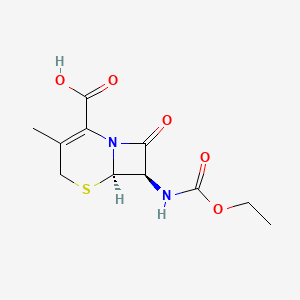
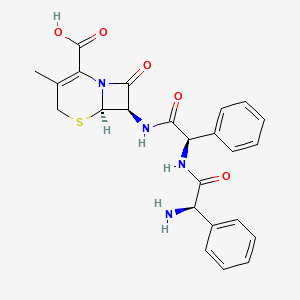
![sodium;(6R,7R)-7-[[(2R)-2-amino-2-phenylacetyl]amino]-3-methylidene-8-oxo-5-thia-1-azabicyclo[4.2.0]octane-2-carboxylate](/img/structure/B601407.png)
